molecular formula C14H18N2O2S B273991 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole

2-ethyl-1-(mesitylsulfonyl)-1H-imidazole

Cat. No.: B273991
M. Wt: 278.37 g/mol
InChI Key: SQDDUQZMJWNWMY-UHFFFAOYSA-N
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Description

2-Ethyl-1-(mesitylsulfonyl)-1H-imidazole is a substituted imidazole derivative characterized by a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the 1-position and an ethyl group at the 2-position of the imidazole ring.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

2-ethyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole

InChI

InChI=1S/C14H18N2O2S/c1-5-13-15-6-7-16(13)19(17,18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3

InChI Key

SQDDUQZMJWNWMY-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Substituent Effects on the Imidazole Ring
Compound Name Substituents (Position) Key Structural Features Evidence ID
2-Ethyl-1-(mesitylsulfonyl)-1H-imidazole 1-Mesitylsulfonyl, 2-Ethyl Bulky aromatic sulfonyl, moderate steric hindrance Inferred
1-Methyl-2-(methylthio)-1H-benzimidazole 1-Methyl, 2-Methylthio Smaller substituents, sulfur-based
2-(Methylsulfonyl)-1H-imidazole 2-Methylsulfonyl Electron-withdrawing, lower steric bulk
1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole 1-Ethylsulfonylethyl, 2-Methyl, 4-Nitro Sulfonyl-ethyl chain, nitro group
Tioconazole 1-Imidazole with chlorothienyl and dichlorophenyl groups Complex aromatic substituents, antifungal

Key Observations :

  • Sulfonyl derivatives (e.g., methylsulfonyl in ) enhance electron deficiency on the imidazole ring, affecting reactivity in nucleophilic substitution or coordination chemistry.
Solubility and Physicochemical Properties
  • 2-(Methylsulfonyl)-1H-imidazole (): High solubility in polar solvents due to smaller substituents.
  • Tioconazole (): Low water solubility due to hydrophobic dichlorophenyl and thienyl groups, but high solubility in organic solvents.
  • Target Compound : The mesitylsulfonyl group likely reduces water solubility compared to methylsulfonyl analogues but improves lipid solubility, enhancing membrane permeability .
Antifungal and Antimicrobial Potential
  • Tioconazole (): Broad-spectrum antifungal activity attributed to the imidazole ring’s interaction with fungal cytochrome P450 enzymes.
  • This compound: No direct activity data are provided, but steric bulk from mesitylsulfonyl may hinder binding to fungal targets compared to tioconazole’s optimized substituents .

Spectroscopic and Analytical Data

  • 1H NMR Shifts :
    • 2-Ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole (): Imidazole protons resonate at δ 7.18–7.02 ppm.
    • Target Compound : The mesitylsulfonyl group’s electron-withdrawing effect may downfield-shift adjacent protons (δ 7.5–8.0 ppm inferred).
  • Melting Points : Sulfonyl derivatives (e.g., ) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas alkyl-substituted imidazoles () melt at lower temperatures (~100°C).

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